2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile is a chemical compound with a complex structure that includes multiple fused rings and functional groups
Mechanism of Action
1,2,4-Triazolo[4,3-a]quinazoline derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by various factors, including their chemical structure, the route of administration, and the patient’s physiological condition .
The action of these compounds can be influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile typically involves multiple steps, starting with the construction of the triazoloquinazoline core. This can be achieved through a cyclization reaction involving a phenethylamine derivative and a suitable triazole precursor. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols
Scientific Research Applications
2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.
Medicine: : Potential therapeutic applications include the development of new drugs for various diseases.
Industry: : The compound's unique properties make it useful in material synthesis and other industrial processes.
Comparison with Similar Compounds
2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile can be compared with other similar compounds, such as:
Triazolopiperazines: : These compounds share a similar fused ring structure and are used in various pharmaceutical applications.
Quinazolines: : These compounds also contain a quinazoline core and are known for their biological activity.
Phenethylamines: : These compounds have a phenethylamine moiety and are used in the synthesis of various drugs.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential benefits.
Properties
IUPAC Name |
2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c20-11-13-26-19-22-21-18-23(12-10-14-6-2-1-3-7-14)17(25)15-8-4-5-9-16(15)24(18)19/h1-9H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOKJWHTWVKDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.